4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a pyridine ring, and a piperazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the imidazole and pyridine intermediates. The imidazole ring can be synthesized through a one-pot microwave-assisted method using aldehydes, benzil, and ammonium acetate in the presence of a nickel catalyst . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.
Pyridine derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine.
Piperazine derivatives: Compounds containing the piperazine ring, such as piperazine citrate and fluphenazine.
Uniqueness
4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one is unique due to its combination of functional groups, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-11-16-13(9-17(11)2)23(21,22)18-6-7-19(14(20)10-18)12-4-3-5-15-8-12/h3-5,8-9H,6-7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKPWTZPYRTJLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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